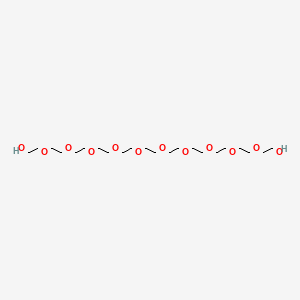Undecaethylene glycol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Undecaethylene glycol, also known as 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane-1,32-diol, is a polyether compound with a long hydrophilic chain consisting of eleven ethylene glycol units. This compound features hydroxyl groups at both ends of the molecule, contributing to its amphiphilic nature. Its structure allows it to interact favorably with both aqueous and organic environments, making it versatile for various applications in chemical and biological fields .
Future Research Directions
- Research on the synthesis and characterization of this specific diol would be valuable.
- Investigating its potential applications in areas like drug delivery or material science based on its structure could be interesting.
Chemical Identity
3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol, also known as undecaethylene glycol (UDG), is a long-chain diol []. It belongs to a class of chemicals called polyethylene glycols (PEGs) [].
Potential Research Applications
UDG is a relatively new material, and research into its potential applications is ongoing. Here are some areas where it is being investigated:
Material Science
UDG's long chain structure and hydrophilic character (affinity for water) make it interesting for applications in materials science. For instance, research suggests it may be useful in the development of lubricants, coatings, and membranes [, ].
Biomedical Science
UDG's potential in drug delivery systems is being explored. Early research indicates that it could be used to modify the properties of drugs, potentially improving their effectiveness [].
- Dehydration Reactions: In the presence of acids or heat, undecaethylene glycol can undergo dehydration to form ether linkages or cyclic ethers.
- Esterification: It can react with carboxylic acids to form esters, which are useful in creating surfactants and other derivatives.
- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids under appropriate conditions.
The reactivity of undecaethylene glycol is largely influenced by its terminal hydroxyl groups and the ether linkages within its backbone .
Undecaethylene glycol exhibits low toxicity and good biocompatibility, making it suitable for biomedical applications. It is often used as a stabilizing agent in drug formulations and as a component in hydrogels. Its hydrophilic nature facilitates the solubilization of hydrophobic drugs, enhancing their bioavailability. Additionally, undecaethylene glycol has been shown to have antimicrobial properties, which can be beneficial in pharmaceutical applications .
The synthesis of undecaethylene glycol typically involves the polymerization of ethylene oxide. The general method includes:
- Ring-Opening Polymerization: Ethylene oxide is polymerized using a suitable initiator (such as water or an alcohol) under controlled temperature and pressure conditions.
- Termination: The polymerization is terminated by adding a hydroxyl-containing compound to yield undecaethylene glycol with terminal hydroxyl groups.
- Purification: The product is purified through distillation or filtration to remove unreacted monomers and byproducts.
This method allows for the production of high-purity undecaethylene glycol suitable for industrial and pharmaceutical applications .
Studies on the interactions of undecaethylene glycol with various biological molecules have shown that it can enhance the solubility of hydrophobic compounds significantly. Its ability to form hydrogen bonds with proteins and nucleic acids aids in stabilizing these biomolecules during formulation processes. Additionally, interaction studies indicate that undecaethylene glycol can reduce protein aggregation and denaturation during storage .
Undecaethylene glycol belongs to a class of compounds known as polyethylene glycols (PEGs). Here are some similar compounds along with their unique characteristics:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Diethylene Glycol | Two ethylene glycol units | Lower molecular weight; widely used as a solvent |
| Triethylene Glycol | Three ethylene glycol units | Higher viscosity; used in antifreeze formulations |
| Polyethylene Glycol | Varies in chain length; generic term for PEGs | Versatile; used in pharmaceuticals and cosmetics |
| Tetraethylene Glycol | Four ethylene glycol units | Higher melting point; used in industrial applications |
| Hexaethylene Glycol | Six ethylene glycol units | Increased hydrophilicity; used in drug formulations |
Undecaethylene glycol's unique feature is its longer chain length compared to these compounds, which enhances its solubility properties and makes it particularly effective for specific applications such as drug delivery systems .
Purity
XLogP3
Exact Mass
Appearance
Storage
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Dates
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.








